molecular formula C19H18F2N2O3 B2870597 2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-07-1

2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2870597
CAS No.: 852132-07-1
M. Wt: 360.361
InChI Key: DRWGCQFAPPLVDD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic benzamide derivative of significant interest in early-stage oncological research and drug discovery. Compounds within this chemical class have been investigated for their potential to interact with critical biological targets, with published patent literature indicating that related benzamide structures demonstrate activity against various cancer cell lines, including leukemias and other hematopoietic and lymphoid system neoplasms . The molecular architecture of this compound, which incorporates a 2,6-difluorobenzamide core linked to a 2-methoxyphenyl group and a pyrrolidinone moiety, is characteristic of scaffolds designed for targeted therapy development . Its structure suggests potential as a key intermediate for further chemical exploration or as a candidate for mechanistic studies in cellular models. This product is intended for research applications by qualified laboratory professionals and is strictly marked For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-16-9-3-2-8-15(16)23(12-22-11-5-10-17(22)24)19(25)18-13(20)6-4-7-14(18)21/h2-4,6-9H,5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWGCQFAPPLVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzamide core with a methoxyphenyl and an oxopyrrolidine moiety. Its structural formula can be represented as follows:

C16H18F2N2O2\text{C}_{16}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2

Key Properties

PropertyValue
Molecular Weight320.33 g/mol
XLogP3-AA3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxopyrrolidine group suggests potential interactions with proteins related to neuroactive pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives in the same chemical family have shown promising results against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Cytotoxicity Assessment : A study conducted on a library of benzamide derivatives revealed that modifications similar to those in 2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide enhanced cytotoxicity against cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .
  • Enzyme Inhibition : Another investigation focused on the interaction of oxadiazole derivatives with topoisomerase I, showing that structural modifications could lead to significant inhibitory effects on this enzyme, which is crucial for DNA replication in cancer cells . Although not directly related to the compound , these findings provide insight into how structural features can influence biological activity.

Comparison with Similar Compounds

CRAC Channel Blockers: GSK-5503A and GSK-7975A

Structural Similarities :

  • Core Benzamide : All share a 2,6-difluorobenzamide backbone.
  • Substituent Diversity: Target Compound: 2-methoxyphenyl and pyrrolidinone-methyl groups. GSK-5503A: 2-phenoxybenzyl-pyrazole . GSK-7975A: 4-hydroxy-2-(trifluoromethyl)benzyl-pyrazole .

Functional Differences :

  • Target: GSK compounds selectively inhibit calcium-release-activated calcium (CRAC) channels, with IC₅₀ values in the nanomolar range .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Synthesis Key Step
Target Compound 2,6-Difluorobenzamide 2-Methoxyphenyl, pyrrolidinone-methyl Not specified Likely N-alkylation
GSK-5503A 2,6-Difluorobenzamide 2-Phenoxybenzyl-pyrazole CRAC channels Pyrazole alkylation with benzyl bromide
GSK-7975A 2,6-Difluorobenzamide 4-Hydroxy-2-(trifluoromethyl)benzyl-pyrazole CRAC channels Hydrogenolysis of benzyl ether

NBOMe Derivatives (25X-NBOMe Series)

Structural Contrasts :

  • Backbone : NBOMe compounds (e.g., 25I-NBOMe) are phenethylamines with a 2,5-dimethoxyphenyl group and N-benzyl substitution .
  • Key Difference: The target compound lacks the phenethylamine scaffold and methoxy groups at the 2,5-positions, reducing serotonergic receptor affinity (a hallmark of NBOMe hallucinogens).

Pharmacological Divergence :

  • NBOMe derivatives are potent 5-HT₂A agonists (EC₅₀ < 1 nM) but exhibit high toxicity .

Agricultural Benzamides (Mepronil, Etobenzanid)

Structural Overlaps :

  • Mepronil : 2-Methyl-N-(3-isopropoxyphenyl)benzamide .
  • Etobenzanid : N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide .

Functional Distinctions :

  • Application : These are fungicides/pesticides, emphasizing lipophilicity for plant membrane penetration.
  • Target Compound: The 2-methoxyphenyl and pyrrolidinone groups suggest a design for mammalian targets (e.g., enzymes or receptors).

Patent-Derived Benzamide Intermediate

Example : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

  • Structural Notes: Halogenation (Br, F) and trifluoropropoxy group enhance metabolic resistance.

Research Implications and Gaps

  • Pharmacological Profiling : The compound’s structure aligns with CNS drug candidates, but empirical data on receptor binding or ion channel modulation are needed.
  • Safety: Unlike NBOMe derivatives , the absence of a phenethylamine core may reduce hallucinogenic risks.

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